[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
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Overview
Description
The compound contains a benzodioxole group, an amino group, an oxoethyl group, and a trimethoxybenzoate group. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products . The amino group could potentially participate in various chemical reactions, and the oxoethyl group could be involved in condensation reactions. The trimethoxybenzoate group is a type of ester, which are often used in fragrances and flavors, and can also participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole ring system would contribute to the aromaticity and stability of the molecule. The amino group could potentially form hydrogen bonds with other molecules, and the oxoethyl and trimethoxybenzoate groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The oxoethyl group could potentially undergo oxidation or reduction reactions. The ester group could undergo hydrolysis, among other reactions .Scientific Research Applications
Design and Synthesis for Oxidation Reactions
- A study by Cui et al. (2011) discusses the synthesis of a water-soluble o-iodoxybenzoic acid derivative, demonstrating its distinct oxidative properties in the oxidation of various β-keto esters (Cui, Li-Qian, Dong, Zhiyun, Liu, Kai, & Zhang, Chi, 2011).
Biological Activity of Similar Compounds
- Research by Imramovský et al. (2011) investigated a series of benzamide derivatives, showing their biological activity against various bacterial and fungal strains (Imramovský, A., Pesko, M., Kráľová, K., Vejsová, M., Stolaříková, J., Vinšová, J., & Jampílek, J., 2011).
Potential for PET Imaging
- A 2012 study by Cui et al. synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET (Cui, M., Ono, M., Kimura, H., Ueda, M., Nakamoto, Y., Togashi, K., Okamoto, Y., Ihara, M., Takahashi, R., Liu, Boli, & Saji, H., 2012).
Hypoglycemic Agents Development
- Panchal et al. (2017) worked on designing, scoring, synthesis, and characterization of sulphonylurea/guanidine-based derivatives as hypoglycemic agents, showcasing their potential in diabetes treatment (Panchal, Ishan I., Sen, D., Navle, Archana, & Shah, U., 2017).
Antibacterial Agents Research
- Palkar et al. (2017) focused on the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, identifying novel compounds with promising antibacterial activity (Palkar, M., Patil, A., Hampannavar, Girish, Shaikh, Mahamadhanif S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R., 2017).
Benzimidazole Derivatives for Angiotensin II Receptor Antagonism
- Kohara et al. (1996) explored benzimidazole-7-carboxylic acids with various heterocycles for angiotensin II receptor antagonistic activities, providing insights for cardiovascular drug development (Kohara, Y., Kubo, K., Imamiya, E., Wada, T., Inada, Y., & Naka, T., 1996).
Future Directions
properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO8/c1-24-16-7-13(8-17(25-2)19(16)26-3)20(23)27-10-18(22)21-9-12-4-5-14-15(6-12)29-11-28-14/h4-8H,9-11H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUOXPMHOKVUOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
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